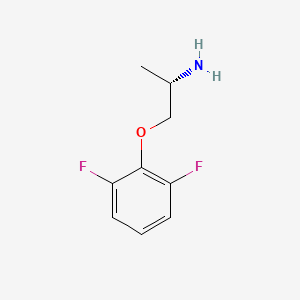
4-(Aminosulfonyl)-2,6-dichlorobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminosulfonyl)-2,6-dichlorobenzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of two chlorine atoms and two sulfonyl groups attached to a benzene ring, along with an aminosulfonyl group. Sulfonyl chlorides are widely used in organic synthesis due to their reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminosulfonyl)-2,6-dichlorobenzenesulfonyl chloride typically involves the chlorosulfonation of 4-aminobenzenesulfonamide. The process begins with the chlorination of 4-aminobenzenesulfonamide using thionyl chloride (SOCl₂) to introduce the sulfonyl chloride groups. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminosulfonyl)-2,6-dichlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride groups can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
4-(Aminosulfonyl)-2,6-dichlorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Aminosulfonyl)-2,6-dichlorobenzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride groups react with nucleophiles, such as amines and thiols, to form stable sulfonamide and sulfonyl thiol linkages. This reactivity is exploited in the synthesis of various compounds with desired biological and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Toluenesulfonyl Chloride: Similar in structure but lacks the aminosulfonyl group and has a methyl group instead of chlorine atoms.
4-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of the aminosulfonyl group and lacks chlorine atoms.
4-(Trifluoromethyl)benzenesulfonyl Chloride: Contains a trifluoromethyl group instead of the aminosulfonyl group and lacks chlorine atoms.
Uniqueness
4-(Aminosulfonyl)-2,6-dichlorobenzenesulfonyl chloride is unique due to the presence of both aminosulfonyl and dichloro groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of various biologically active compounds .
Propiedades
Fórmula molecular |
C6H4Cl3NO4S2 |
|---|---|
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
2,6-dichloro-4-sulfamoylbenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4Cl3NO4S2/c7-4-1-3(16(10,13)14)2-5(8)6(4)15(9,11)12/h1-2H,(H2,10,13,14) |
Clave InChI |
AXCWWGZGIYAMSR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13157461.png)


![1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13157477.png)

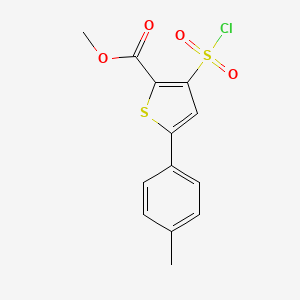

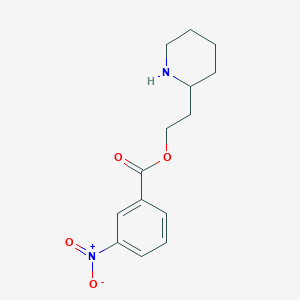
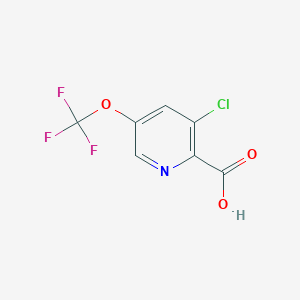
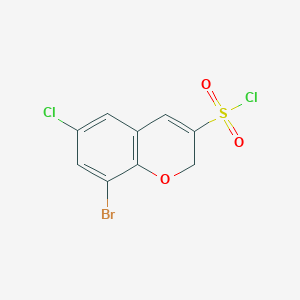
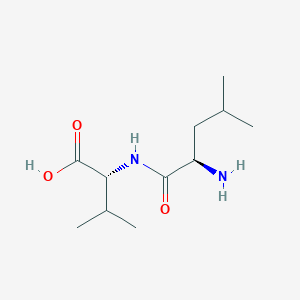
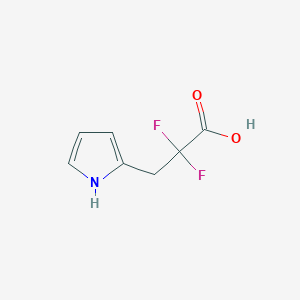
![1-[3-(5-Methyl-[1,3,4]oxadiazol-2-YL)-phenyl]-ethanone](/img/structure/B13157531.png)
